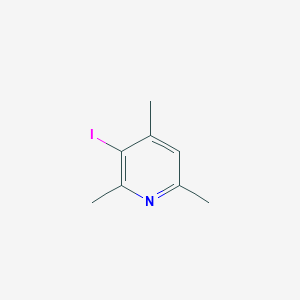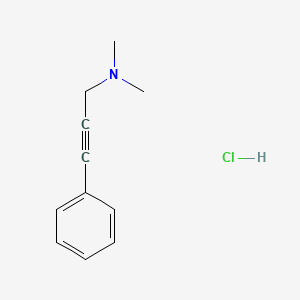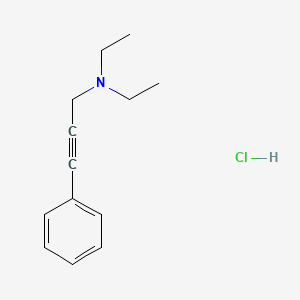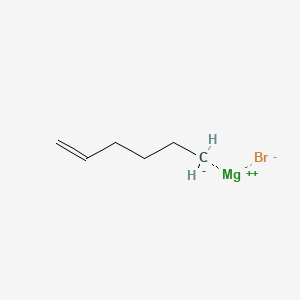
Ethyl 1-(4-aminophenyl)-2-methyl-5-phenylpyrrole-3-carboxylate
描述
Ethyl 1-(4-aminophenyl)-2-methyl-5-phenylpyrrole-3-carboxylate, also known as EAPPC, is a chemical compound that has been gaining attention in scientific research due to its potential applications in the field of medicine. This compound is a pyrrole derivative and has been synthesized using various methods. EAPPC has been found to have a mechanism of action that involves the inhibition of certain enzymes, which has led to its use in various biochemical and physiological studies.
科学研究应用
Ethyl 1-(4-aminophenyl)-2-methyl-5-phenylpyrrole-3-carboxylate has been used in various scientific research applications, including as an inhibitor of certain enzymes. For example, Ethyl 1-(4-aminophenyl)-2-methyl-5-phenylpyrrole-3-carboxylate has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a role in inflammation. Inhibition of COX-2 has been found to be beneficial in the treatment of various inflammatory diseases, such as arthritis and cancer. Ethyl 1-(4-aminophenyl)-2-methyl-5-phenylpyrrole-3-carboxylate has also been found to inhibit the activity of acetylcholinesterase (AChE), which is an enzyme that plays a role in the transmission of nerve impulses. Inhibition of AChE has been found to be beneficial in the treatment of Alzheimer's disease.
作用机制
The mechanism of action of Ethyl 1-(4-aminophenyl)-2-methyl-5-phenylpyrrole-3-carboxylate involves the inhibition of certain enzymes, such as COX-2 and AChE. Ethyl 1-(4-aminophenyl)-2-methyl-5-phenylpyrrole-3-carboxylate binds to the active site of these enzymes, preventing their activity. This inhibition leads to a decrease in the production of inflammatory molecules, such as prostaglandins, and an increase in the levels of neurotransmitters, such as acetylcholine.
Biochemical and Physiological Effects:
Ethyl 1-(4-aminophenyl)-2-methyl-5-phenylpyrrole-3-carboxylate has been found to have various biochemical and physiological effects, including anti-inflammatory and neuroprotective effects. Ethyl 1-(4-aminophenyl)-2-methyl-5-phenylpyrrole-3-carboxylate has been shown to decrease the production of inflammatory molecules, such as prostaglandins, and increase the levels of anti-inflammatory molecules, such as interleukin-10. Ethyl 1-(4-aminophenyl)-2-methyl-5-phenylpyrrole-3-carboxylate has also been found to protect neurons from damage caused by oxidative stress and inflammation.
实验室实验的优点和局限性
One advantage of using Ethyl 1-(4-aminophenyl)-2-methyl-5-phenylpyrrole-3-carboxylate in lab experiments is its ability to selectively inhibit certain enzymes, such as COX-2 and AChE. This allows researchers to study the effects of these enzymes on various biological processes. However, one limitation of using Ethyl 1-(4-aminophenyl)-2-methyl-5-phenylpyrrole-3-carboxylate in lab experiments is its potential toxicity. Ethyl 1-(4-aminophenyl)-2-methyl-5-phenylpyrrole-3-carboxylate has been found to be toxic to certain cell types, such as liver cells, at high concentrations.
未来方向
There are several future directions for research involving Ethyl 1-(4-aminophenyl)-2-methyl-5-phenylpyrrole-3-carboxylate. One direction is the development of more selective inhibitors of COX-2 and AChE based on the structure of Ethyl 1-(4-aminophenyl)-2-methyl-5-phenylpyrrole-3-carboxylate. Another direction is the study of the effects of Ethyl 1-(4-aminophenyl)-2-methyl-5-phenylpyrrole-3-carboxylate on other biological processes, such as cell proliferation and differentiation. Additionally, the potential use of Ethyl 1-(4-aminophenyl)-2-methyl-5-phenylpyrrole-3-carboxylate in the treatment of various diseases, such as Alzheimer's disease and cancer, should be further explored.
属性
IUPAC Name |
ethyl 1-(4-aminophenyl)-2-methyl-5-phenylpyrrole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-3-24-20(23)18-13-19(15-7-5-4-6-8-15)22(14(18)2)17-11-9-16(21)10-12-17/h4-13H,3,21H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVPACEHKDFRAEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=C1)C2=CC=CC=C2)C3=CC=C(C=C3)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00371308 | |
| Record name | ethyl 1-(4-aminophenyl)-2-methyl-5-phenylpyrrole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(4-aminophenyl)-2-methyl-5-phenylpyrrole-3-carboxylate | |
CAS RN |
306936-25-4 | |
| Record name | ethyl 1-(4-aminophenyl)-2-methyl-5-phenylpyrrole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


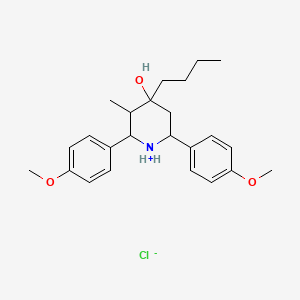
![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-pyrrolidin-1-ylpyrimidin-2-one](/img/structure/B1654948.png)
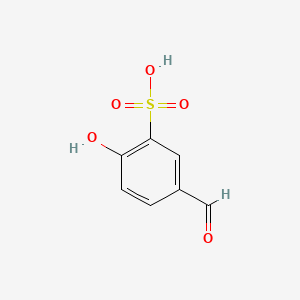
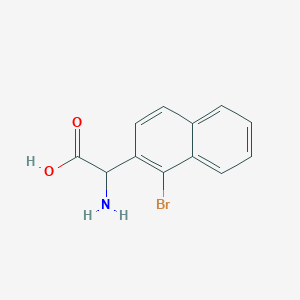
![1,3-Benzodioxol-5-ol, 6-[(2,3-dimethoxyphenyl)-1-pyrrolidinylmethyl]-](/img/structure/B1654954.png)
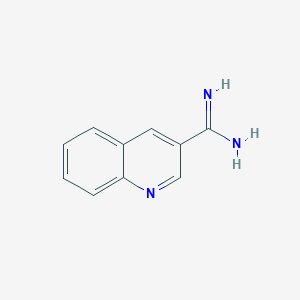

![4-[(Z)-(4-oxo-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzonitrile](/img/structure/B1654957.png)

